

# Chemical Profile of Paspalic Acid

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## Compound Focus: Paspalic acid

CAS No.: 5516-88-1

Cat. No.: S538669

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The table below summarizes the key chemical information for **paspalic acid**.

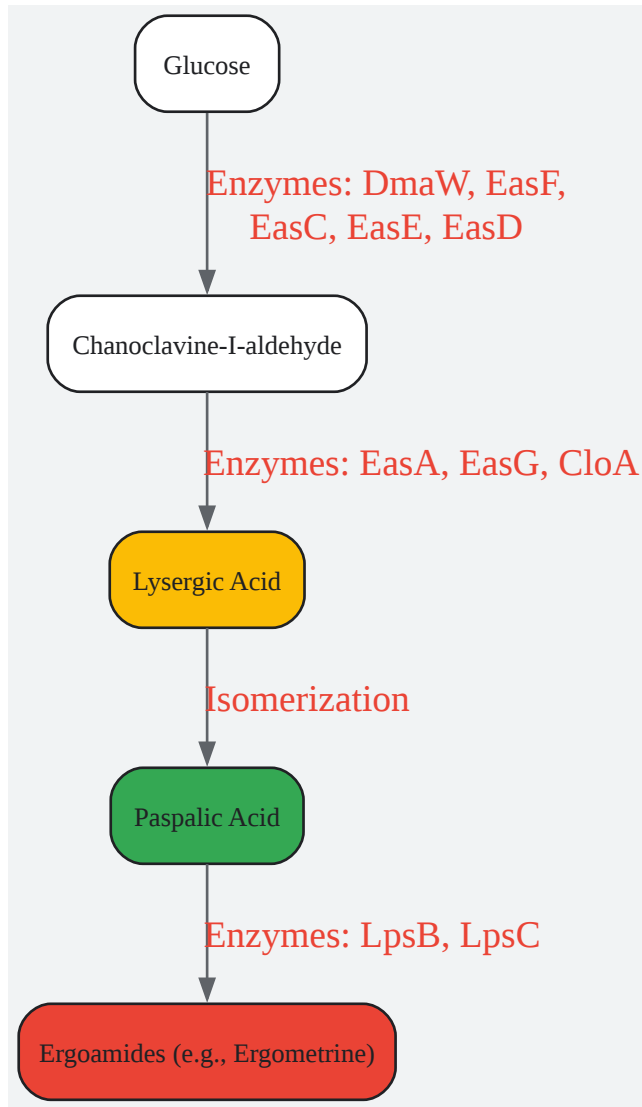
Property	Description
IUPAC Name	(2R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0 <sup>2,7</sup> .0 <sup>12,16</sup> ]hexadeca-1(16),3,9,12,14-pentaene-4-carboxylic acid [1]
Other Systematic Names	8,9-Didehydro-6-methylergoline-8-carboxylic acid; 6-Methyl-8,9-didehydroergoline-8-carboxylic acid [2] [1]
Molecular Formula	C <sub>16</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> [2] [1]
Average Mass	268.316 g/mol [2]
Chemical Structure	A tetracyclic ergoline derivative. It is a double-bond isomer of lysergic acid [3].

## Natural Origin and Biosynthesis

**Paspalic acid** occurs naturally in the ergot alkaloid biosynthesis pathway in fungi. The primary natural source is the fungus **Claviceps paspali** [4] [5].

In *Claviceps* species, the biosynthetic pathway of ergot alkaloids is broadly divided into three parts. **Paspalic acid** is a key intermediate formed in the later stages before being converted into more complex ergot

alkaloids [4]. The following diagram illustrates the core logical relationship in its production:



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Core pathway and engineering strategy for **paspalic acid** production in *Claviceps paspali* [4].

## Production Methodologies

Direct extraction of **paspalic acid** from wild fungi is not industrially practical. Modern production uses submerged fermentation of engineered *Claviceps paspali* strains.

## Metabolic Engineering of the Production Strain

A key strategy involves creating a microbial "cell factory" by genetically modifying the fungus to accumulate the desired product [4].

- **Gene Deletion ( $\Delta$ lpsB):** The gene *lpsB* codes for an enzyme that converts **paspalic acid** into the next intermediate in the pathway. By deleting this gene, the metabolic flow is blocked, causing **paspalic acid** and its isomer, iso-lysergic acid, to accumulate in the fermentation broth [4].
- **Transformation System:** This genetic modification is achieved via a **protoplast-mediated transformation** system specifically developed for *C. paspali* [4].

## Fermentation Protocol

The experimental protocol for producing **paspalic acid** using the engineered *Claviceps paspali* strain is detailed below [4].

### 1. Strain and Culture Conditions

- **Strain:** Engineered *Claviceps paspali* with  $\Delta$ lpsB knockout [4].
- **Culture Maintenance:** Grow on PDA (Potato Dextrose Agar) plates at 25°C for 6 days [4].
- **Seed Culture:** Transfer a 3 cm<sup>2</sup> piece of mycelium to a flask containing seed medium. Culture for 4 days at 25°C, 220 rpm [4].

### 2. Seed Medium Composition (per Liter)

Component	Concentration
Mannitol	20 g
Succinic Acid	10 g
Soybean Cake Powder	2 g
KH <sub>2</sub> PO <sub>4</sub>	1 g
MgSO <sub>4</sub> ·7H <sub>2</sub> O	0.3 g
pH	5.0

### 3. Fermentation Process

- **Inoculation:** Transfer seed culture to fermentation medium at 15% (v/v) inoculation ratio [4].
- **Fermentation Conditions:** Incubate in the dark for 12 days at 25°C, 220 rpm [4].

### 4. Fermentation Medium Composition (Optimized per Liter)

Component	Concentration
Sorbitol	100 g
Succinic Acid	35 g
Corn Steep Powder	20 g
Yeast Extract Powder	0.5 g
FeSO <sub>4</sub> ·7H <sub>2</sub> O	0.022 g
ZnSO <sub>4</sub> ·7H <sub>2</sub> O	0.01 g
MgSO <sub>4</sub> ·7H <sub>2</sub> O	0.7 g
pH	5.5

### 5. Process Optimization

- The fermentation medium was optimized using **Plackett-Burman** and **Box-Behnken** experimental designs [4].
- This optimized process achieved a final titer of **3.7 g·L<sup>-1</sup>** of combined **paspalic acid** and iso-lysergic acid, a 4.6-fold increase over the initial medium [4].

## Chemical Conversion from Lysergic Acid

**Paspalic acid** can also be manufactured through the **base-catalyzed isomerization of lysergic acid** [5]. This process is covered in a patent and typically involves:

- Dissolving lysergic acid in a methanol/aqueous metal hydroxide mixture (e.g., NaOH or KOH) [5].

- Heating the reaction mixture to facilitate isomerization [5].
- Isolating **paspalic acid**, often in its crystalline form, from the reaction mixture [5].

## Key Insights for Researchers

- **Focus on Fermentation:** For scalable production, the most efficient route is via fermentation of engineered *Claviceps paspali*, not extraction from plant/fungal material [4].
- **Genetic Tools are Available:** The establishment of a protoplast-mediated transformation system for *C. paspali* enables further metabolic engineering to boost yields [4].
- **Analytical Note:** During fermentation, **paspalic acid** and its isomer **iso-lysergic acid** are co-produced. Any analytical method must account for and separate these two compounds [4].

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## References

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